Regioisomer-Dependent Boiling Point Differentiation for Purification and Formulation
The 2,3,5-substitution pattern of 2-(Chloromethyl)-3,5-dimethylpyrazine results in a predicted boiling point of 226.5±35.0 °C at 760 mmHg, which is distinct from its positional isomers, 3-(chloromethyl)-2,5-dimethylpyrazine (224.9±35.0 °C) and 5-(chloromethyl)-2,3-dimethylpyrazine (228.7±35.0 °C) .
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 226.5±35.0 °C |
| Comparator Or Baseline | 3-(Chloromethyl)-2,5-dimethylpyrazine: 224.9±35.0 °C; 5-(Chloromethyl)-2,3-dimethylpyrazine: 228.7±35.0 °C |
| Quantified Difference | Difference from 3-isomer: +1.6 °C; from 5-isomer: -2.2 °C |
| Conditions | Predicted values from computational models (Chemsrc, ChemicalBook, Chemblink) |
Why This Matters
These predicted boiling point differences enable rational selection of distillation or evaporation parameters during purification, ensuring efficient isolation of the correct regioisomer and reducing the risk of cross-contamination in multi-step syntheses.
